笼式 D-赤藓醇鞘氨醇-1-磷酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

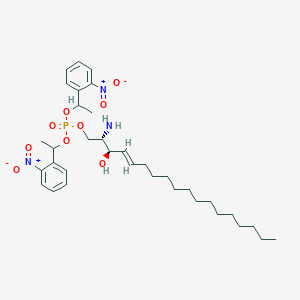

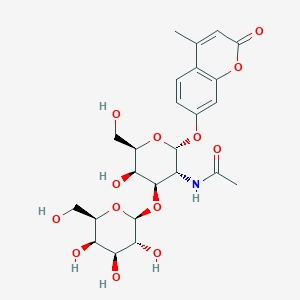

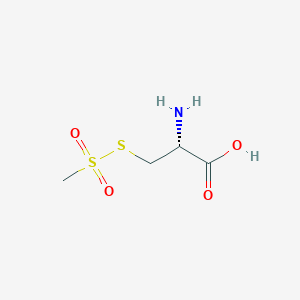

Caged D-erythro-Sphingosine-1-phosphate is a photolyzable derivative of sphingosine-1-phosphate, a bioactive sphingolipid metabolite. This compound is an important tool for studying sphingosine-1-phosphate-mediated intracellular events. It is used to investigate various cellular processes, including cell proliferation, survival, differentiation, and migration .

科学研究应用

Caged D-erythro-Sphingosine-1-phosphate has numerous applications in scientific research:

作用机制

- The primary target of caged S1P is the S1P receptor subtype 1 (S1P1). S1P1 is a G-protein-coupled receptor expressed on various cell types, including endothelial cells, immune cells, and fibroblasts .

- Its role is to regulate cell survival and anti-apoptotic responses. When S1P binds to S1P1, it triggers downstream signaling pathways that promote cell survival and inhibit apoptosis .

- Interestingly, S1P1 also inhibits caspase-3 cleavage via phosphatidylinositol-3-kinase (PI3K) and protein kinase C (PKC) pathways, ultimately enhancing cell survival .

- In human umbilical vein endothelial cells, S1P1 activation induces Mcl-1 expression, contributing to pro-survival responses .

Target of Action

Mode of Action

Biochemical Pathways

Result of Action

生化分析

Biochemical Properties

Caged D-erythro-Sphingosine-1-phosphate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it activates phospholipase D and inhibits the motility of human breast cancer cells independently of cell surface receptors .

Cellular Effects

Caged D-erythro-Sphingosine-1-phosphate has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it causes calcium mobilization independently of G-protein-coupled receptors .

Molecular Mechanism

The molecular mechanism of action of Caged D-erythro-Sphingosine-1-phosphate involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It can directly activate proinflammatory responses via a S1PR1-dependent manner .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of Caged D-erythro-Sphingosine-1-phosphate may change. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Caged D-erythro-Sphingosine-1-phosphate vary with different dosages in animal models

Metabolic Pathways

Caged D-erythro-Sphingosine-1-phosphate is involved in several metabolic pathways. It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels . Detailed information about these interactions and effects is currently limited.

Transport and Distribution

Caged D-erythro-Sphingosine-1-phosphate is transported and distributed within cells and tissues

准备方法

Synthetic Routes and Reaction Conditions

Caged D-erythro-Sphingosine-1-phosphate is synthesized through a series of chemical reactions starting from sphingosine. The reaction conditions typically involve the use of organic solvents such as methanol or ethanol and require protection from light due to the photolabile nature of the compound .

Industrial Production Methods

the synthesis process can be scaled up using standard organic synthesis techniques, ensuring high purity and yield through careful control of reaction conditions and purification steps .

化学反应分析

Types of Reactions

Caged D-erythro-Sphingosine-1-phosphate undergoes various chemical reactions, including photolysis, which releases the active sphingosine-1-phosphate upon exposure to light . This reaction is crucial for its use in studying intracellular signaling pathways.

Common Reagents and Conditions

The photolysis of Caged D-erythro-Sphingosine-1-phosphate typically requires ultraviolet light as the energy source. Other common reagents used in its synthesis and reactions include phosphorylating agents and photolabile protecting groups .

Major Products Formed

The primary product formed from the photolysis of Caged D-erythro-Sphingosine-1-phosphate is sphingosine-1-phosphate, which then participates in various cellular signaling pathways .

相似化合物的比较

Similar Compounds

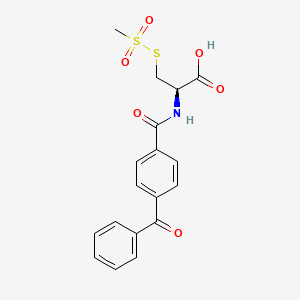

Sphingosine-1-phosphate: The active form released from the caged compound, involved in similar signaling pathways.

FTY720 (Fingolimod): An immunosuppressive drug that acts as a sphingosine-1-phosphate receptor modulator.

Ceramide: A precursor to sphingosine-1-phosphate, involved in sphingolipid metabolism.

Uniqueness

Caged D-erythro-Sphingosine-1-phosphate is unique due to its photolabile protecting group, allowing precise temporal and spatial control of sphingosine-1-phosphate release in cellular studies . This feature makes it a valuable tool for investigating the dynamic roles of sphingosine-1-phosphate in various biological processes.

属性

IUPAC Name |

[(E,2S,3R)-2-amino-3-hydroxyoctadec-4-enyl] bis[1-(2-nitrophenyl)ethyl] phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H52N3O9P/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-25-34(38)31(35)26-44-47(43,45-27(2)29-21-17-19-23-32(29)36(39)40)46-28(3)30-22-18-20-24-33(30)37(41)42/h16-25,27-28,31,34,38H,4-15,26,35H2,1-3H3/b25-16+/t27?,28?,31-,34+,47?/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMOWUMVOVFOKDL-CORYLZCXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(C(COP(=O)(OC(C)C1=CC=CC=C1[N+](=O)[O-])OC(C)C2=CC=CC=C2[N+](=O)[O-])N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCC/C=C/[C@H]([C@H](COP(=O)(OC(C)C1=CC=CC=C1[N+](=O)[O-])OC(C)C2=CC=CC=C2[N+](=O)[O-])N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H52N3O9P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

677.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

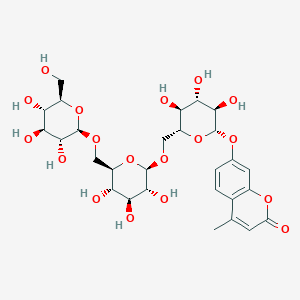

![5-acetamido-2-[(5-acetamido-3,4,6-trihydroxyoxan-2-yl)methoxy]-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid](/img/structure/B1139966.png)

![1-[3-[2-[(4-Azido-2-hydroxybenzoyl)amino]ethyldisulfanyl]propanoyloxy]-2,5-dioxopyrrolidine-3-sulfinate](/img/structure/B1139967.png)